1-(Benzyloxy)-2-bromo-3-methylbenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc .Scientific Research Applications
Oxidative Transformations
One significant application of 1-(Benzyloxy)-2-bromo-3-methylbenzene derivatives is in oxidative transformations. For example, a study by Kim et al. (2001) demonstrated the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS, showing fine-tuned control over bromination and oxidation reactions. This method highlights the utility of bromo-substituted compounds in selective oxidative processes (Kim, Choi, Lee, & Chi, 2001).
Anion Sensing
Another application involves anion sensing, where a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule was synthesized, demonstrating utility in sensing CN– and halide anions. This research underscores the potential of bromo-substituted compounds in developing molecular sensors with high specificity and sensitivity (Brazeau et al., 2017).
Domino Annulation for Benzoxazole Synthesis
In the synthesis of heterocyclic compounds, Viirre, Evindar, and Batey (2008) explored copper-catalyzed domino annulation approaches for benzoxazole synthesis. This method demonstrates the versatility of bromo-substituted compounds in facilitating complex cyclization reactions, contributing to the efficient synthesis of benzoxazoles (Viirre, Evindar, & Batey, 2008).
Three-component Coupling
A study by Nagaki, Ichinari, and Yoshida (2014) on three-component coupling based on flash chemistry using benzyne intermediate showcases the application of bromo-substituted compounds in facilitating rapid and efficient multi-component synthesis processes. This approach is crucial for the synthesis of complex molecules, including pharmaceuticals (Nagaki, Ichinari, & Yoshida, 2014).
Solvent-Solute Interaction Studies
Research on the ultrafast dynamics of solute-solvent complexation at thermal equilibrium provides insight into the interactions between bromo-substituted compounds and solvents. This understanding is vital for designing better reaction conditions and understanding molecular interactions in solution (Zheng et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-1-methyl-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLFHHLCFEZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257020 | |
Record name | Benzene, 2-bromo-1-methyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-69-9 | |
Record name | Benzene, 2-bromo-1-methyl-3-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-methyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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